molecular formula C17H20N4O2 B2572456 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034318-94-8

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No. B2572456
CAS RN: 2034318-94-8
M. Wt: 312.373
InChI Key: CKROTDKJVZJJPO-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. It belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2) inhibitors, which are known to play a crucial role in the pathogenesis of many diseases.

Scientific Research Applications

Nicotinamide N-methyltransferase (NNMT) Inhibition for Metabolic Disorder Treatment

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in metabolic pathways by transferring a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide. NNMT's overexpression has been linked to various diseases, including metabolic syndrome, cardiovascular disease, and type 2 diabetes mellitus. Studies have shown that NNMT inhibition can reverse adipose activity related to insulin resistance, suggesting its potential as a therapeutic target for metabolic disorders. Novel pyrimidine-5-carboxamide compounds, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been identified as NNMT inhibitors, offering new avenues for treating diabetes and related metabolic conditions (Sabnis, 2021).

Antibacterial Activity of Pyridone Derivatives

Derivatives of nicotinamides, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been explored for their antibacterial properties. A study on 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives prepared from nicotinamides showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of nicotinamide derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Bheemanapalli et al., 2008).

Discovery of Bisubstrate Inhibitors for NNMT

The discovery of bisubstrate inhibitors that occupy both substrate and cofactor binding sites in NNMT has opened new paths for developing potent and selective NNMT inhibitors. Such inhibitors can modulate NNMT's role in physiology and pathophysiology, offering therapeutic strategies for diseases associated with NNMT overexpression. This approach has led to the identification of compounds that could serve as valuable tools for probing NNMT's biological roles and therapeutic potential (Babault et al., 2018).

Epigenetic Remodeling in Cancer

NNMT's overexpression in cancer contributes to tumorigenesis by affecting the methylation potential of cancer cells, leading to altered epigenetic states and the expression of pro-tumorigenic gene products. Understanding NNMT's role in creating a metabolic methylation sink highlights its significance in cancer's molecular mechanisms and identifies it as a potential target for cancer therapy (Ulanovskaya et al., 2013).

Corrosion Inhibition

Nicotinamide derivatives, including 2-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit promising results in protecting mild steel from corrosion, suggesting their application in industrial processes where corrosion resistance is crucial (Chakravarthy et al., 2014).

properties

IUPAC Name

2-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-15(4-2-9-18-12)16(22)21-13-5-7-14(8-6-13)23-17-19-10-3-11-20-17/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKROTDKJVZJJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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